molecular formula C11H12F3N B13002331 (1R)-7-(trifluoromethyl)tetralin-1-amine

(1R)-7-(trifluoromethyl)tetralin-1-amine

Cat. No.: B13002331
M. Wt: 215.21 g/mol
InChI Key: ZCGLVZZRVFOKHO-SNVBAGLBSA-N
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Description

(1R)-7-(trifluoromethyl)tetralin-1-amine is an organic compound that belongs to the class of tetralins, which are bicyclic structures consisting of a benzene ring fused to a cyclohexane ring. The presence of a trifluoromethyl group at the 7th position and an amine group at the 1st position makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-7-(trifluoromethyl)tetralin-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable tetralin derivative.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity of the compound. Specific details would depend on the scale and requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-7-(trifluoromethyl)tetralin-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups or the tetralin ring.

    Substitution: The trifluoromethyl group or the amine group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology

    Biochemical Studies: Investigated for its interactions with biological molecules and potential biochemical pathways.

Medicine

    Pharmaceutical Research: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (1R)-7-(trifluoromethyl)tetralin-1-amine exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate biological pathways.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetralin Derivatives: Compounds with similar tetralin structures but different substituents.

    Trifluoromethyl Compounds: Compounds with trifluoromethyl groups in different positions or on different core structures.

Uniqueness

(1R)-7-(trifluoromethyl)tetralin-1-amine is unique due to the specific combination of the trifluoromethyl group and the amine group on the tetralin structure. This combination can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

(1R)-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H12F3N/c12-11(13,14)8-5-4-7-2-1-3-10(15)9(7)6-8/h4-6,10H,1-3,15H2/t10-/m1/s1

InChI Key

ZCGLVZZRVFOKHO-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C=CC(=C2)C(F)(F)F)N

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)C(F)(F)F)N

Origin of Product

United States

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